2-(2,6-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
2-(2,6-Dimethoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 6 positions, attached to a pyridine ring that is further substituted with a methyl group at the 4 position
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dimethoxybenzoyl)-4-methylpyridine is the mTOR protein . mTOR plays a central role in cell proliferation, cell motility, cell survival, cellular metabolism, and protein synthesis .
Mode of Action
This compound significantly reduces cell growth and induces G1 phase cell cycle arrest and apoptosis in gastric cancer cells . It achieves this by reducing the activity of mTOR in vitro . The inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .
Biochemical Pathways
The compound affects the mTOR pathway, which plays a central role in cell proliferation, cell motility, cell survival, cellular metabolism, and protein synthesis . By inhibiting mTOR, the compound can disrupt these processes and induce cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is a significant reduction in cell growth, induction of G1 phase cell cycle arrest, and apoptosis in gastric cancer cells . This is primarily achieved through the inhibition of mTOR, a protein crucial for cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane for several hours to ensure complete conversion.
Example Procedure:
- Dissolve 4-methylpyridine in dry dichloromethane.
- Add triethylamine to the solution.
- Slowly add 2,6-dimethoxybenzoyl chloride to the reaction mixture while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and reflux for 12-18 hours.
- After completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 2-(2,6-dimethoxyquinone)-4-methylpyridine.
Reduction: Formation of 2-(2,6-dimethoxybenzyl)-4-methylpyridine.
Substitution: Formation of 2-(2,6-dialkoxybenzoyl)-4-methylpyridine.
Scientific Research Applications
2-(2,6-Dimethoxybenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethoxybenzoyl)pyridine
- 2-(2,6-Dimethoxybenzoyl)-3-methylpyridine
- 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine
Uniqueness
2-(2,6-Dimethoxybenzoyl)-4-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research applications.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-11(9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZHXYJPSPPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220582 | |
Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-86-5 | |
Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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